molecular formula C9H15N B6203229 3,3-dicyclopropylprop-2-en-1-amine CAS No. 1339427-00-7

3,3-dicyclopropylprop-2-en-1-amine

Cat. No. B6203229
CAS RN: 1339427-00-7
M. Wt: 137.2
InChI Key:
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Description

3,3-dicyclopropylprop-2-en-1-amine is a cyclic amine that is composed of two cyclopropyl rings connected by a double bond. It is a versatile organic compound with a wide range of applications in organic synthesis and material science. It is also known as DCCA or DCPA, and its chemical formula is C6H12N2. This organic compound has been used in a variety of research projects and can be synthesized through several methods.

Mechanism of Action

3,3-dicyclopropylprop-2-en-1-amine is an organic compound that has a unique mechanism of action. It has been demonstrated to be a powerful catalyst for the synthesis of a variety of compounds, including drugs, materials for use in medical implants, and materials for use in fuel cells. It is believed that the cyclic structure of the compound allows it to act as a template for the formation of a variety of compounds.
Biochemical and Physiological Effects
3,3-dicyclopropylprop-2-en-1-amine has been demonstrated to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties and to act as an antioxidant. It has also been demonstrated to have anti-cancer properties and to act as an immunomodulator.

Advantages and Limitations for Lab Experiments

3,3-dicyclopropylprop-2-en-1-amine is a versatile organic compound that has a wide range of applications in organic synthesis and material science. It has a number of advantages for use in laboratory experiments, including its low toxicity, its low cost, and its ability to act as a template for the formation of a variety of compounds. However, it also has some limitations, including its low solubility in water and its tendency to form polymers.

Future Directions

There are a number of potential future directions for research involving 3,3-dicyclopropylprop-2-en-1-amine. These include the development of new synthetic methods for the production of the compound, the development of new applications for the compound, and the study of its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of the compound and to identify potential new uses for it. Finally, further research is needed to develop methods for the safe and effective use of the compound in laboratory experiments.

Synthesis Methods

3,3-dicyclopropylprop-2-en-1-amine can be synthesized through a variety of methods, including the reaction of cyclopropyl bromide with ammonia, the reaction of cyclopropyl bromide with an amine, the reaction of cyclopropyl bromide with an amide, and the reaction of cyclopropyl bromide with an alcohol. The most common method is the reaction of cyclopropyl bromide with ammonia, which produces 3,3-dicyclopropylprop-2-en-1-amine as a product.

Scientific Research Applications

3,3-dicyclopropylprop-2-en-1-amine is a versatile organic compound that has been used in a variety of research projects. It has been used in the synthesis of drugs, in the synthesis of materials for use in medical implants, and in the synthesis of materials for use in fuel cells. It has also been used in the synthesis of polymers for use in drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dicyclopropylprop-2-en-1-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethylamine", "2-Bromo-3,3-dicyclopropylpropene", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Preparation of 2-bromo-3,3-dicyclopropylpropene", "2-Bromo-3,3-dicyclopropylpropene can be prepared by reacting cyclopropylmethylamine with 2-bromo-1,3-dimethyl-1-butene in the presence of sodium hydride in diethyl ether. The reaction mixture is stirred at room temperature for several hours until completion.", "Step 2: Preparation of 3,3-dicyclopropylprop-2-en-1-ol", "2-Bromo-3,3-dicyclopropylpropene is then reacted with sodium hydride in tetrahydrofuran to form 3,3-dicyclopropylprop-2-en-1-ol. The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: Preparation of 3,3-dicyclopropylprop-2-en-1-amine", "3,3-dicyclopropylprop-2-en-1-ol is then reacted with methylamine in methanol in the presence of hydrochloric acid to form 3,3-dicyclopropylprop-2-en-1-amine. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by filtration and washed with sodium bicarbonate, sodium chloride, and magnesium sulfate. The product is then purified by column chromatography using ethyl acetate as the eluent." ] }

CAS RN

1339427-00-7

Product Name

3,3-dicyclopropylprop-2-en-1-amine

Molecular Formula

C9H15N

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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